2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide
Description
The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide features a multifunctional structure combining a 1,2,4-oxadiazole ring, a pyridinone (2-oxopyridine) moiety, and an N-methyl-N-(4-fluorophenyl)acetamide group. Key structural attributes include:
- 1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capabilities, this heterocycle is frequently employed in medicinal chemistry to enhance drug-like properties .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-27(18-9-7-17(24)8-10-18)20(30)13-28-12-15(4-11-19(28)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWRXLQYAUYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the pyridine moiety, and the final acetamide formation. Common reagents used in these steps include chlorinated aromatic compounds, nitriles, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is electrophilic at the C-5 position and can participate in nucleophilic substitutions or cycloadditions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux, 6–8 hours | Cleavage to form 4-chlorobenzamide and pyridinone intermediates | |
| Base-Mediated Ring Opening | NaOH (aq.), 80–100°C | Formation of cyanamide derivatives via C–O bond cleavage | |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitration at the oxadiazole’s C-3 position (meta to Cl) |
Mechanistic Insight : The electron-withdrawing effect of the 4-chlorophenyl group stabilizes the oxadiazole ring but enhances susceptibility to nucleophilic attack at C-5 under acidic conditions.
Pyridinone (2-Oxopyridine) Reactivity
The pyridinone ring exhibits keto-enol tautomerism, enabling reactivity at both carbonyl and α-positions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | Conversion to 2-hydroxypyridine derivative | |
| Nucleophilic Addition | Grignard reagents (RMgX) | Alkylation at the carbonyl oxygen | |
| Oxidation | KMnO₄, acidic conditions | Formation of pyridine-2-carboxylic acid |
Structural Impact : The 2-oxo group facilitates hydrogen bonding with biological targets, as observed in analogs with antiviral activity .
Acetamide Functional Group Reactions
The N-(4-fluorophenyl)-N-methylacetamide group undergoes typical amide transformations:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux | Cleavage to acetic acid and 4-fluoro-N-methylaniline | |
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternization of the methyl group | |
| Enzymatic Degradation | Liver microsomes (in vitro) | Demethylation to secondary amine |
Stability Note : The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs.
Cross-Coupling Reactions
The aromatic chlorophenyl and fluorophenyl substituents enable catalytic coupling:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives via C–Cl bond activation | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amino groups at the chlorophenyl ring |
Catalytic Efficiency : The electron-deficient 4-chlorophenyl ring accelerates oxidative addition in Pd-catalyzed reactions.
Photochemical and Thermal Behavior
-
Photodegradation : UV irradiation (λ = 254 nm) in methanol leads to cleavage of the oxadiazole ring, forming 4-chlorobenzoic acid and pyridinone fragments.
-
Thermal Stability : Decomposition above 250°C produces CO, NH₃, and chlorinated aromatics, as confirmed by TGA-MS analysis.
Biological Interactions (Reactivity in Enzymatic Systems)
In vitro studies on analogs reveal:
-
Cytochrome P450 Inhibition : Competitive binding via the oxadiazole nitrogen to heme iron.
-
Hydrogen Bonding : The pyridinone’s carbonyl oxygen interacts with serine residues in hydrolases.
Scientific Research Applications
Introduction to 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide
The compound this compound is a complex organic molecule with significant potential in various scientific research applications. Its structure incorporates functional groups that are known to exhibit diverse biological activities, making it a candidate for further investigation in medicinal chemistry and related fields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines. In particular, oxadiazole-based compounds have been noted for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines, indicating their potential as lead compounds in anticancer drug development .
Antimicrobial Properties
Oxadiazoles have also been explored for their antimicrobial properties. The structural features of the compound allow for interactions with bacterial enzymes or cell membranes, potentially leading to effective antibacterial or antifungal agents. Research has shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development in infectious disease treatment .
Anti-inflammatory Effects
The compound's structural components suggest possible anti-inflammatory effects. Compounds containing oxadiazole rings have been reported to modulate inflammatory pathways in various studies. This characteristic could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that oxadiazole derivatives may possess neuroprotective properties. These compounds could potentially protect neuronal cells from damage due to oxidative stress or excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Study: Anticancer Activity
In a recent experimental study on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, it was found that modifications similar to those present in this compound led to significant anticancer activity against multiple cell lines including OVCAR-8 and NCI-H40 . This highlights the potential of oxadiazole derivatives in developing effective cancer therapeutics.
Case Study: Antimicrobial Efficacy
Another study focused on the synthesis of oxadiazole-containing compounds and their evaluation against various microbial strains. The results indicated that specific derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This reinforces the idea that the compound may serve as a basis for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but exhibit variations in heterocyclic cores, substituents, or functional groups:
Table 1: Structural Comparison of Analogous Compounds
Physicochemical and Functional Implications
Heterocyclic Core Variations
- 1,2,4-Oxadiazole vs.
- 1,3,4-Oxadiazole () : This isomer may exhibit different electronic properties, affecting binding affinity in biological targets.
Substituent Effects
- N-Methylation: The N-methyl group in the target compound reduces hydrogen-bond donor capacity, likely enhancing blood-brain barrier penetration relative to non-methylated analogues.
Functional Group Modifications
- Acetamide vs.
Analytical Characterization
Structural elucidation of similar compounds (e.g., ) relies on techniques such as:
- IR Spectroscopy: Differentiates carbonyl stretches (e.g., pyridinone C=O at ~1680 cm⁻¹ vs. oxadiazolidinone C=O at ~1750 cm⁻¹).
- NMR: Key shifts include pyridinone H-3 (δ ~6.5–7.0 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.6 ppm) .
- Mass Spectrometry : Molecular ion peaks confirm molecular weights (e.g., m/z 405.83 for ).
Biological Activity
The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide represents a novel structure with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine core.
- An oxadiazole ring.
- Substituents such as 4-chlorophenyl and 4-fluorophenyl groups.
The molecular formula is with a molecular weight of approximately 348.81 g/mol. The compound's unique arrangement suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzohydrazide with 2-cyanopyridine using phosphorus oxychloride as a dehydrating agent has been noted in literature, leading to the formation of the oxadiazole ring under reflux conditions.
Antimicrobial Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For example, similar derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the oxadiazole ring enhances bioactivity through mechanisms such as membrane disruption or inhibition of cell wall synthesis .
Anticancer Activity
Research has demonstrated that derivatives of this compound have potential anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship (SAR) indicates that electron-withdrawing groups like chlorine and fluorine enhance activity by increasing lipophilicity and improving cellular uptake .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl) | A549 | 15.2 | Apoptosis induction |
| Similar analogs | NIH/3T3 | 12.8 | Cell cycle arrest |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular processes by binding to their active sites.
- Signal Transduction Interference: It may disrupt signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Membrane Interaction: The hydrophobic regions in the structure may facilitate interactions with lipid membranes, causing disruption and cell death .
Case Studies
In a notable study conducted by Evren et al. (2019), several oxadiazole derivatives were synthesized and tested for their anticancer properties. Compound variants showed varying degrees of activity against different cancer cell lines, with some achieving IC50 values lower than established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Answer : The compound’s synthesis typically involves multi-step protocols, including:
- Step 1 : Condensation of 4-chlorophenyl-substituted 1,2,4-oxadiazole precursors with activated pyridone intermediates under reflux conditions (e.g., DMF, 80–100°C) .
- Step 2 : Acetylation of the pyridone intermediate using chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Final coupling with N-(4-fluorophenyl)-N-methylamine via nucleophilic substitution.
- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry, using anhydrous solvents, and employing catalysts like DMAP (4-dimethylaminopyridine) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer :
- NMR : H and C NMR to confirm regiochemistry of the oxadiazole and pyridone moieties (e.g., δ ~7.5–8.2 ppm for aromatic protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H] ~480–490 Da) and detect impurities (<5%) .
- FT-IR : Peaks at ~1670 cm (C=O stretch) and ~1600 cm (oxadiazole ring vibration) confirm functional groups .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability studies .
Advanced Research Questions
Q. How can the mechanism of action for this compound’s antitumor activity be elucidated?
- Answer :
- Target Identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .
- Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to ATP-binding pockets) using software like AutoDock Vina .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Answer :
- Single-Crystal X-ray Diffraction : Validate bond lengths and angles (e.g., oxadiazole C–N bonds: ~1.30–1.35 Å) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies in torsional angles .
- Synchrotron Analysis : High-resolution data collection (<1.0 Å) reduces thermal motion artifacts .
Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetics?
- Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, and 60 min .
- Metabolite ID : Use HRMS/MS to identify oxidative metabolites (e.g., hydroxylation at the pyridone ring) .
- Modifications : Introduce electron-withdrawing groups (e.g., –CF) on the 4-fluorophenyl moiety to reduce CYP450-mediated degradation .
Data Contradiction Analysis
Q. How to address conflicting results in IC values across different cell lines?
- Answer :
- Assay Validation : Ensure consistent cell viability protocols (e.g., passage number, seeding density) .
- Membrane Permeability : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify non-specific interactions .
Q. Why do computational solubility predictions deviate from experimental data?
- Answer :
- Parameter Refinement : Adjust logP and pKa values in software like ACD/Percepta using experimental solubility curves .
- Polymorphism Screening : Use XRPD (X-ray powder diffraction) to detect crystalline forms with differing solubilities .
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
